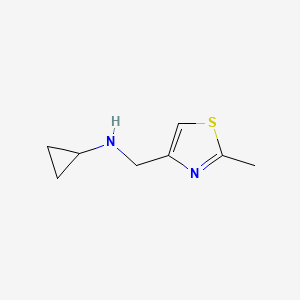
N-((2-methylthiazol-4-yl)methyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-methylthiazol-4-yl)methyl)cyclopropanamine is a useful research compound. Its molecular formula is C8H12N2S and its molecular weight is 168.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((2-methylthiazol-4-yl)methyl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in relation to its role as a small-molecule inhibitor targeting specific pathways involved in disease mechanisms. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a cyclopropane ring and a thiazole moiety, which are critical for its biological activity. The molecular formula is C8H10N2S, with a molecular weight of approximately 166.24 g/mol. The structural characteristics facilitate interactions with various biological targets, particularly in signaling pathways associated with cancer and other diseases.
The compound primarily functions as an inhibitor of the Src homology phosphotyrosine phosphatase 2 (SHP2), which plays a significant role in cellular signaling pathways. SHP2 is known to be involved in various processes such as:
- Cell Proliferation : By regulating downstream signaling from receptor tyrosine kinases.
- Differentiation and Survival : Its activity is linked to oncogenesis when constitutively activated.
Inhibition of SHP2 by this compound disrupts these pathways, potentially leading to decreased tumor growth and improved therapeutic outcomes for cancers associated with SHP2 dysregulation .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on SHP2 activity. For instance, studies reported IC50 values in the low micromolar range, indicating potent inhibition compared to control compounds. This inhibition was confirmed through various biochemical assays measuring phosphatase activity in cell lines expressing SHP2.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. Notably, studies involving xenograft models of human cancers showed a reduction in tumor size following treatment with this compound. The observed effects included:
- Tumor Growth Inhibition : Significant reductions in tumor volume were recorded.
- Survival Rates : Improved survival rates were noted in treated groups compared to controls.
Case Studies
-
Case Study on Melanoma Treatment :
A study investigated the effects of this compound on melanoma cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, correlating with SHP2 inhibition . -
Case Study on Acute Myeloid Leukemia (AML) :
Research focused on AML models demonstrated that treatment with this compound led to reduced cell viability and increased differentiation markers, suggesting potential as a therapeutic agent for hematological malignancies .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study Type | Target | IC50 (µM) | Effect Observed |
|---|---|---|---|
| In Vitro Assay | SHP2 | 0.5 | Significant inhibition |
| In Vivo Xenograft | Melanoma | - | Tumor volume reduction |
| In Vivo Xenograft | AML | - | Increased differentiation markers |
属性
分子式 |
C8H12N2S |
|---|---|
分子量 |
168.26 g/mol |
IUPAC 名称 |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H12N2S/c1-6-10-8(5-11-6)4-9-7-2-3-7/h5,7,9H,2-4H2,1H3 |
InChI 键 |
MVSDOPVCLACDDX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)CNC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















